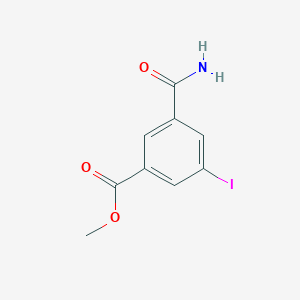
Methyl 3-carbamoyl-5-iodobenzoate
Cat. No. B8513511
Key on ui cas rn:
453566-17-1
M. Wt: 305.07 g/mol
InChI Key: AOPMDURIDJSDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09394309B2
Procedure details


20 ml of 1 M hydrochloric acid were added to a solution of 3.88 g (11.8 mmol) of sodium 3-iodo-5-(methoxycarbonyl)benzoate [J. H. Ackermann et al., J. Med. Chem. 1966, 9 (1), 165-168] in 100 ml of water. After 10 min, the mixture was extracted three times with in each case about 100 ml of ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution and dried over anhydrous magnesium sulphate. After filtration, the solvent was removed on a rotary evaporator. The residue that remained was dissolved in 75 ml of dichloromethane, and 5.2 ml (59.1 mmol) of oxalyl chloride and a small drop of DMF were added at RT. After 1 h of stirring at RT, all volatile components were removed on a rotary evaporator. The residue was then dissolved in 50 ml of dioxane and, at a temperature of about 0° C., slowly added dropwise to 44 ml of a 25% strength aqueous ammonia solution. After the dropwise addition had ended, the cooling bath was removed and stirring was continued at RT for 30 min. The precipitated product was then filtered off with suction, washed with cold water and dried under high vacuum. This gave 3.02 g (81% of theory, 97% pure) of the title compound.

Name
sodium 3-iodo-5-(methoxycarbonyl)benzoate
Quantity
3.88 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.[I:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:11]=1)[C:6]([O-])=[O:7].[Na+].C(Cl)(=O)C(Cl)=O.C[N:24](C=O)C>O>[C:6]([C:5]1[CH:9]=[C:10]([CH:11]=[C:3]([I:2])[CH:4]=1)[C:12]([O:14][CH3:15])=[O:13])(=[O:7])[NH2:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
sodium 3-iodo-5-(methoxycarbonyl)benzoate
|
|
Quantity
|
3.88 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C(=O)[O-])C=C(C1)C(=O)OC.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 1 h of stirring at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with in each case about 100 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed on a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue that remained was dissolved in 75 ml of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
all volatile components were removed on a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was then dissolved in 50 ml of dioxane and, at a temperature of about 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
slowly added dropwise to 44 ml of a 25% strength aqueous ammonia solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at RT for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was then filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(N)(=O)C=1C=C(C(=O)OC)C=C(C1)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
